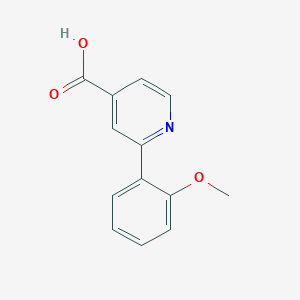

2-(2-Methoxyphenyl)isonicotinic acid

Description

BenchChem offers high-quality 2-(2-Methoxyphenyl)isonicotinic acid suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-(2-Methoxyphenyl)isonicotinic acid including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

2-(2-methoxyphenyl)pyridine-4-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H11NO3/c1-17-12-5-3-2-4-10(12)11-8-9(13(15)16)6-7-14-11/h2-8H,1H3,(H,15,16) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RRABOSZUERNZNF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=CC=C1C2=NC=CC(=C2)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H11NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60679498 | |

| Record name | 2-(2-Methoxyphenyl)pyridine-4-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60679498 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

229.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1226152-40-4 | |

| Record name | 2-(2-Methoxyphenyl)pyridine-4-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60679498 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

2-(2-Methoxyphenyl)isonicotinic acid synthesis pathway

An In-depth Technical Guide to the Synthesis of 2-(2-Methoxyphenyl)isonicotinic Acid

Executive Summary

2-(2-Methoxyphenyl)isonicotinic acid is a key heterocyclic building block in medicinal chemistry and materials science, frequently incorporated into molecules targeting a range of biological pathways. Its synthesis, which hinges on the formation of a sterically hindered biaryl C-C bond, presents unique challenges that necessitate robust and efficient chemical strategies. This guide provides a detailed examination of the primary synthetic pathways to this molecule, with a focus on palladium-catalyzed cross-coupling reactions. We offer field-proven insights into the rationale behind experimental design, present detailed, self-validating protocols for Suzuki-Miyaura and Negishi cross-coupling routes, and provide a comparative analysis to guide researchers in selecting the optimal pathway for their specific needs. This document is intended for researchers, scientists, and drug development professionals seeking a comprehensive and practical understanding of this important synthesis.

Introduction and Retrosynthetic Analysis

The intrinsic value of 2-(2-Methoxyphenyl)isonicotinic acid lies in its structural features: a pyridine-4-carboxylic acid (isonicotinic acid) scaffold, which is a common pharmacophore, and a 2-methoxyphenyl substituent. The ortho-methoxy group introduces specific steric and electronic properties that can significantly influence the molecule's conformation and binding affinity to biological targets.

The primary synthetic challenge is the strategic formation of the carbon-carbon bond between the C2 position of the pyridine ring and the C1 position of the phenyl ring. A retrosynthetic analysis reveals two main disconnection approaches, both centered on modern cross-coupling chemistry.

Retrosynthetic Approach

The logical disconnection is the C(aryl)-C(pyridyl) bond. This leads to two complementary precursor pairs, ideal for palladium-catalyzed cross-coupling reactions.

-

Approach A (Suzuki-Miyaura): Disconnecting the bond leads to a halogenated isonicotinic acid derivative and a (2-methoxyphenyl)boronic acid. This is often the preferred route due to the stability and commercial availability of boronic acids.

-

Approach B (Negishi): The same disconnection can be envisioned using a more reactive (2-methoxyphenyl)zinc halide, which offers an alternative for substrates that may be challenging under Suzuki conditions.[1][2]

Caption: Retrosynthetic analysis of the target molecule.

Core Synthesis Pathway 1: Suzuki-Miyaura Cross-Coupling

The Suzuki-Miyaura coupling is a cornerstone of modern organic synthesis for its exceptional functional group tolerance, use of non-toxic and stable boronic acids, and generally mild reaction conditions.[3][4]

Principle and Rationale

This pathway involves the palladium-catalyzed reaction between a 2-halo-isonicotinate ester and 2-methoxyphenylboronic acid. An ester is used instead of the free carboxylic acid to prevent potential side reactions and catalyst deactivation. The reaction proceeds through a well-established catalytic cycle of oxidative addition, transmetalation, and reductive elimination.[5] The choice of base is critical; it activates the boronic acid to form a more nucleophilic borate complex, facilitating the transmetalation step.[4]

Experimental Protocol

Step 1: Suzuki-Miyaura Coupling

This protocol describes the coupling of an alkyl 2-chloroisonicotinate with 2-methoxyphenylboronic acid. 2-chloro derivatives are often more cost-effective, though 2-bromo analogs can be more reactive.

-

Reagent Setup: To an oven-dried Schlenk flask under an inert atmosphere (Argon or Nitrogen), add alkyl 2-chloroisonicotinate (1.0 eq.), 2-methoxyphenylboronic acid (1.2-1.5 eq.), and a suitable palladium catalyst system such as Pd(PPh₃)₄ (2-5 mol%) or a combination of Pd(OAc)₂ (2 mol%) and a phosphine ligand like SPhos or XPhos (4 mol%).

-

Solvent and Base Addition: Add a degassed solvent mixture, typically 1,4-dioxane or toluene and water (e.g., 4:1 v/v). Add a base, such as K₂CO₃ or K₃PO₄ (2.0-3.0 eq.).

-

Reaction: Heat the mixture to 80-100 °C and stir vigorously for 12-24 hours. Monitor the reaction progress by TLC or LC-MS.

-

Workup: After cooling to room temperature, dilute the mixture with ethyl acetate and water. Separate the organic layer, and extract the aqueous layer twice with ethyl acetate. Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate in vacuo.

-

Purification: Purify the crude product (alkyl 2-(2-methoxyphenyl)isonicotinate) by flash column chromatography on silica gel.

Step 2: Saponification (Ester Hydrolysis)

-

Setup: Dissolve the purified ester from the previous step in a suitable solvent like THF, methanol, or a mixture thereof.

-

Hydrolysis: Add an aqueous solution of a base, such as lithium hydroxide (LiOH) or sodium hydroxide (NaOH) (1.5-3.0 eq.). Stir the mixture at room temperature or with gentle heating (e.g., 40-50 °C) for 2-16 hours until the starting material is consumed (monitored by TLC/LC-MS).

-

Acidification and Isolation: Cool the reaction mixture in an ice bath and carefully acidify with 1M HCl until the pH is ~4-5. The product will typically precipitate out of solution.

-

Purification: Filter the solid precipitate, wash with cold water, and dry under vacuum to yield 2-(2-methoxyphenyl)isonicotinic acid as a pure solid.

Workflow Diagram: Suzuki Pathway

Caption: Experimental workflow for the Suzuki-Miyaura pathway.

Core Synthesis Pathway 2: Negishi Cross-Coupling

The Negishi coupling is a powerful alternative, particularly when one of the coupling partners is sensitive or unreactive under Suzuki conditions.[6] It utilizes highly reactive organozinc reagents, which can often lead to faster reactions and succeed where boronic acids fail.[1][2]

Principle and Rationale

This pathway couples a 2-halo-isonicotinate ester with a (2-methoxyphenyl)zinc halide. The organozinc reagent is typically prepared in situ from the corresponding aryl halide (e.g., 2-bromoanisole) and activated zinc. The catalytic cycle is similar to Suzuki, but it does not require a base for activation, which can be an advantage for base-sensitive substrates. The higher reactivity of the organozinc reagent demands strictly anhydrous and anaerobic conditions to prevent quenching.

Experimental Protocol

Step 1: In Situ Preparation of Organozinc Reagent

-

Zinc Activation: Add zinc dust to a flame-dried Schlenk flask under an inert atmosphere. Activate it by stirring with a small amount of 1,2-dibromoethane in anhydrous THF, followed by TMSCl, or by using Rieke Zinc.

-

Reagent Formation: To the activated zinc suspension in anhydrous THF, add 2-bromoanisole or 2-iodoanisole dropwise. The reaction is often initiated with gentle heating and then proceeds exothermically. Stir until the aryl halide is consumed to form the (2-methoxyphenyl)zinc halide solution.

Step 2: Negishi Coupling

-

Catalyst Setup: In a separate flame-dried Schlenk flask, add the palladium catalyst, such as Pd(PPh₃)₄ or Pd(dppf)Cl₂ (2-5 mol%), and the alkyl 2-chloroisonicotinate (1.0 eq.) in anhydrous THF.

-

Coupling Reaction: Transfer the freshly prepared organozinc solution from Step 1 to the catalyst mixture via cannula at room temperature.

-

Reaction: Stir the mixture at room temperature or heat to reflux (e.g., 60-70 °C) for 4-12 hours, monitoring by TLC or LC-MS.

-

Workup: Quench the reaction by slowly adding saturated aqueous NH₄Cl solution. Extract the mixture with ethyl acetate. Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate in vacuo.

-

Purification: Purify the crude product by flash column chromatography.

Step 3: Saponification (Ester Hydrolysis)

This step is identical to the procedure described in the Suzuki pathway (Section 2.2, Step 2).

Workflow Diagram: Negishi Pathway

Caption: Experimental workflow for the Negishi pathway.

Comparative Analysis of Synthesis Pathways

The choice between the Suzuki and Negishi pathways depends on several factors, including substrate scope, laboratory capabilities, and cost.

| Parameter | Suzuki-Miyaura Pathway | Negishi Pathway | Rationale & Field Insights |

| Nucleophile Stability | High (Boronic acids are generally air and moisture stable solids) | Low (Organozincs are moisture and air-sensitive) | Boronic acids are easier to handle and store, making the Suzuki route more convenient for routine synthesis. |

| Reaction Conditions | Milder, tolerates protic solvents (e.g., water, alcohols) | Requires strictly anhydrous and anaerobic conditions | The operational simplicity of the Suzuki reaction is a significant advantage in most lab settings. |

| Reactivity | Moderate to high. Can be sluggish with unreactive halides. | Very high. Effective for less reactive chlorides and hindered substrates. | For challenging couplings, the higher reactivity of the organozinc reagent in the Negishi pathway can be decisive.[1] |

| Functional Groups | Excellent tolerance, but sensitive to strong bases. | Good tolerance, but incompatible with acidic protons. | Suzuki's compatibility with a broader range of functional groups makes it more versatile for complex molecule synthesis.[3] |

| Byproducts | Boron-based byproducts, generally easy to remove with aqueous workup. | Zinc salts, removed with aqueous quench (e.g., NH₄Cl). | Both methods offer straightforward purification from inorganic byproducts. |

| Reagent Availability | Wide commercial availability of diverse boronic acids. | Aryl halides for zinc insertion are common; requires in situ preparation. | The vast library of commercially available boronic acids often makes Suzuki the faster route from a planning perspective. |

Synthesis of Key Precursor: Alkyl 2-Haloisonicotinate

A reliable supply of the 2-halo-isonicotinate starting material is critical for both pathways. While commercially available, it can also be prepared in the lab. A common route starts from 2-chloronicotinic acid.[7][8]

Protocol: Esterification of 2-Chloronicotinic Acid

-

Acid Chloride Formation: Suspend 2-chloronicotinic acid (1.0 eq.) in a suitable solvent like toluene or dichloromethane. Add thionyl chloride (SOCl₂) (1.5-2.0 eq.) and a catalytic amount of DMF.[9]

-

Reaction: Heat the mixture to reflux (e.g., 80 °C for toluene) for 2-4 hours until gas evolution ceases and a clear solution is formed.

-

Solvent Removal: Cool the reaction and remove the excess SOCl₂ and solvent under reduced pressure.

-

Esterification: Re-dissolve the crude acid chloride in an anhydrous solvent (e.g., THF). Cool in an ice bath and slowly add the desired alcohol (e.g., ethanol or butanol) (2.0 eq.) followed by a non-nucleophilic base like triethylamine (1.5 eq.).

-

Workup and Purification: Allow the reaction to warm to room temperature and stir overnight. Quench with water, extract with an organic solvent, wash with brine, dry, and concentrate. Purify by distillation or column chromatography to yield the pure alkyl 2-chloroisonicotinate.

Conclusion

The synthesis of 2-(2-methoxyphenyl)isonicotinic acid is most effectively achieved through palladium-catalyzed cross-coupling reactions. The Suzuki-Miyaura pathway stands out as the method of choice for general applications due to its operational simplicity, high functional group tolerance, and the use of stable, readily available boronic acids. For substrates that prove unreactive under Suzuki conditions, or when base-sensitivity is a concern, the Negishi pathway offers a powerful, highly reactive alternative, albeit one that requires more stringent anhydrous and anaerobic techniques. A thorough understanding of the principles and practical considerations of both routes, as detailed in this guide, empowers researchers to make informed decisions and successfully synthesize this valuable chemical intermediate.

References

- Google Patents. (n.d.). EP1102749B1 - Method for producing 2-halogen nicotinic acid derivatives and 2-chloronicotinic acid-n-butyl esters as intermediate products.

-

Poulsen, S.-A., & Guldbrandt, M. (n.d.). A Simple Method for Synthesis of Active Esters of Isonicotinic and Picolinic Acids. National Institutes of Health. Available at: [Link]

-

Wikipedia. (n.d.). Negishi coupling. Available at: [Link]

- Google Patents. (n.d.). US5493028A - Processes for producing 2-Halo-nicotinic acid derivatives and precursors thereto.

-

Molecules, 2001 , 6(4), 48. (n.d.). Available at: [Link]

-

Dauth, A., et al. (n.d.). Alternative synthesis routes that lead to starting material 2 via the... ResearchGate. Available at: [Link]

-

Wang, Y., et al. (2021). Synthesis and properties of unsymmetrical porphyrins possessing an isonicotinic acid moiety and phenyl, methoxyphenyl, or chlorophenyl groups. Journal of Chemical Research, 45(11-12), 934-941. Available at: [Link]

-

Simić, S., et al. (2021). Shortening Synthetic Routes to Small Molecule Active Pharmaceutical Ingredients Employing Biocatalytic Methods. Chemical Reviews. Available at: [Link]

-

Cera, G., et al. (n.d.). Stabilized Arylzinc Iodides in Negishi Acylative Cross-Coupling: A Modular Synthesis of Chalcones. MDPI. Available at: [Link]

-

Chemeurope.com. (n.d.). Negishi coupling. Available at: [Link]

-

National Institutes of Health. (n.d.). Hydrolysis-Resistant Ester-Based Linkers for Development of Activity-Based NIR Bioluminescence Probes. Available at: [Link]

-

National Institutes of Health. (n.d.). Environmentally friendly catalyst- and solvent-free synthesis of 2-anilino nicotinic acids derivatives as potential lead COX inhibitors. Available at: [Link]

-

Semantic Scholar. (n.d.). Synthesis and properties of unsymmetrical porphyrins possessing an isonicotinic acid moiety and phenyl, methoxyphenyl, or. Available at: [Link]

- Google Patents. (n.d.). CN109942566B - Isonicotinic acid derivatives and preparation methods and uses thereof.

-

ResearchGate. (n.d.). ChemInform Abstract: Negishi Cross-Coupling of Secondary Alkylzinc Halides with Aryl/Heteroaryl Halides Using Pd-PEPPSI-IPent. Available at: [Link]

-

Organic Chemistry Portal. (n.d.). Negishi Coupling. Available at: [Link]

-

Chemistry LibreTexts. (2023). Preparation of Esters. Available at: [Link]

-

Chemistry LibreTexts. (2024). Suzuki-Miyaura Coupling. Available at: [Link]

-

ResearchGate. (n.d.). Suzuki coupling reaction for the solid-phase preparation of 5-substituted nicotinic acid derivatives. Available at: [Link]

-

YouTube. (2022). Suzuki Coupling Mechanism. Available at: [Link]

-

Beilstein Publishing System. (2020). On the hydrolysis of diethyl 2-(perfluorophenyl)malonate. Available at: [Link]

-

Organic Chemistry Portal. (n.d.). Suzuki Coupling. Available at: [Link]

- Google Patents. (n.d.). US8338635B2 - Synthesis of half esters.

-

ResearchGate. (n.d.). Hydrolysis of methyl esters and alkylation to phenacyl esters. Reagents and conditions: (i) TMSOK, THF, rt, 16 h. Available at: [Link]

-

Beilstein Publishing System. (2018). Some mechanistic aspects regarding the Suzuki–Miyaura reaction between selected ortho-substituted phenylboronic acids and 3,4,5-tribromo-2,6-dimethylpyridine. Available at: [Link]

-

Semantic Scholar. (n.d.). The Concurrent Alkaline Hydrolysis and Isotopic Oxygen Exchange of a Series of p-Substituted Methyl Benzoates. Available at: [Link]

Sources

- 1. Negishi coupling - Wikipedia [en.wikipedia.org]

- 2. Negishi_coupling [chemeurope.com]

- 3. chem.libretexts.org [chem.libretexts.org]

- 4. Suzuki Coupling [organic-chemistry.org]

- 5. youtube.com [youtube.com]

- 6. Negishi Coupling [organic-chemistry.org]

- 7. EP1102749B1 - Method for producing 2-halogen nicotinic acid derivatives and 2-chloronicotinic acid-n-butyl esters as intermediate products - Google Patents [patents.google.com]

- 8. US5493028A - Processes for producing 2-Halo-nicotinic acid derivatives and precursors thereto - Google Patents [patents.google.com]

- 9. A Simple Method for Synthesis of Active Esters of Isonicotinic and Picolinic Acids - PMC [pmc.ncbi.nlm.nih.gov]

physicochemical properties of 2-(2-Methoxyphenyl)isonicotinic acid

An In-depth Technical Guide to the Physicochemical Properties of 2-(2-Methoxyphenyl)isonicotinic Acid

Introduction

2-(2-Methoxyphenyl)isonicotinic acid is a heterocyclic aromatic compound featuring a pyridine-4-carboxylic acid (isonicotinic acid) core substituted at the 2-position with a 2-methoxyphenyl group. This structural arrangement confers a unique set of physicochemical properties that are of paramount importance for its potential applications in medicinal chemistry and materials science. In drug discovery, properties such as acidity (pKa), lipophilicity (LogP/LogD), and aqueous solubility are critical determinants of a molecule's absorption, distribution, metabolism, and excretion (ADME) profile, directly influencing its bioavailability and efficacy.

This guide provides a comprehensive overview of the core . As a senior application scientist, the narrative emphasizes not only the theoretical values and experimental protocols but also the underlying scientific principles and their practical implications for research and development professionals. The methodologies described are presented as self-validating systems, ensuring that researchers can confidently assess this molecule's characteristics.

Core Molecular and Physical Properties

The foundational identity of a compound is established by its molecular structure and fundamental properties. These identifiers are crucial for registration, analysis, and computational modeling.

| Property | Value | Source |

| Chemical Name | 2-(2-Methoxyphenyl)isonicotinic acid | - |

| Synonyms | 2-(2-methoxyphenyl)pyridine-4-carboxylic acid | [1] |

| CAS Number | 1226205-64-6 | [1] |

| Molecular Formula | C₁₃H₁₁NO₂ | [1] |

| Molecular Weight | 213.24 g/mol | [1] |

| Storage Conditions | Sealed in dry, 2-8°C | [1] |

The molecule consists of a rigid, planar isonicotinic acid scaffold, which can participate in hydrogen bonding via its carboxylic acid group and pyridine nitrogen. The methoxyphenyl group introduces a degree of conformational flexibility through rotation around the carbon-carbon single bond connecting the two aromatic rings.

Ionization Constant (pKa)

The pKa value dictates the extent of a molecule's ionization at a given pH. For a compound like 2-(2-Methoxyphenyl)isonicotinic acid, which possesses both an acidic carboxylic acid group and a basic pyridine nitrogen, understanding its ionization state is critical for predicting its behavior in physiological environments (pH ~1.5 to 8.0). The charge of a molecule profoundly impacts its solubility, membrane permeability, and interaction with biological targets.

A computationally predicted pKa for this molecule is approximately 1.89, which likely corresponds to the deprotonation of the carboxylic acid group.[1] The pyridine nitrogen of the parent isonicotinic acid has a pKa of 4.96, and this value is expected to be similar for the substituted compound.[2] Experimental verification is essential for any drug development program.

Experimental Protocol: pKa Determination by Potentiometric Titration

This method is the gold standard for accurately measuring pKa values. It involves monitoring pH changes as a titrant of known concentration is added to the sample solution. The pKa is determined from the midpoint of the buffer region on the resulting titration curve, where the concentrations of the protonated and deprotonated species are equal.[3][4]

Methodology:

-

Instrument Calibration: Calibrate a potentiometer and pH electrode using standard aqueous buffers at pH 4.0, 7.0, and 10.0 to ensure accurate measurements.[3]

-

Sample Preparation: Prepare a ~1 mM solution of 2-(2-Methoxyphenyl)isonicotinic acid in a suitable co-solvent/water mixture. To maintain a constant ionic strength, add potassium chloride to a final concentration of 0.15 M.[3]

-

Inert Atmosphere: Purge the solution with nitrogen gas before and during the titration to remove dissolved carbon dioxide, which can interfere with the measurement by forming carbonic acid.[3]

-

Titration: Place the solution in a temperature-controlled vessel on a magnetic stirrer. Immerse the pH electrode. Titrate the solution with a standardized 0.1 M NaOH solution, adding small, precise increments of the titrant.

-

Data Collection: Record the pH value after each addition of titrant, allowing the reading to stabilize.

-

Analysis: Plot the recorded pH values against the volume of titrant added. The equivalence point is identified as the point of maximum slope on the curve (or the peak of the first derivative). The half-equivalence point is the volume of titrant that is half of the volume at the equivalence point. The pH at this half-equivalence point is equal to the pKa of the acidic function.[4][5]

Caption: Workflow for pKa determination via potentiometric titration.

Lipophilicity (LogP and LogD)

Lipophilicity is a measure of a compound's preference for a lipid-like (non-polar) environment versus an aqueous (polar) one. It is a key predictor of membrane permeability, protein binding, and overall drug-likeness. The partition coefficient (LogP) describes this property for the neutral form of the molecule, while the distribution coefficient (LogD) is pH-dependent and accounts for all ionic species, making it more physiologically relevant.[6]

A predicted XLogP3-AA value for this compound is available, though the exact value requires careful sourcing from chemical databases.[1] Given its ionizable nature, determining the LogD at pH 7.4 is crucial.

Experimental Protocol: LogD₇.₄ Determination by Shake-Flask Method

The shake-flask method is the definitive technique for measuring partition and distribution coefficients.[7][8] It directly measures the concentration of the analyte in two immiscible phases after equilibrium has been reached.

Methodology:

-

Phase Preparation: Prepare a phosphate buffer solution at pH 7.4 and pre-saturate it with n-octanol. Similarly, pre-saturate n-octanol with the pH 7.4 buffer. This minimizes volume changes during the experiment.[9]

-

Sample Preparation: Prepare a stock solution of 2-(2-Methoxyphenyl)isonicotinic acid in a suitable solvent (e.g., DMSO) at a known concentration (e.g., 10 mM).[9]

-

Partitioning: In a glass vial, combine a precise volume of the pre-saturated n-octanol and the pre-saturated pH 7.4 buffer. Add a small aliquot of the compound stock solution.

-

Equilibration: Tightly cap the vial and shake it vigorously for a set period (e.g., 1-3 hours) at a constant temperature to allow the compound to partition between the two phases and reach equilibrium.

-

Phase Separation: Centrifuge the vial to ensure complete separation of the n-octanol and aqueous layers.

-

Quantification: Carefully withdraw an aliquot from each phase. Determine the concentration of the compound in each layer using a suitable analytical method, such as HPLC-UV or LC-MS, against a standard calibration curve.

-

Calculation: Calculate LogD₇.₄ using the formula: LogD₇.₄ = log₁₀ ( [Compound]ₙ₋ₒ꜀ₜₐₙₒₗ / [Compound]ₐᵩᵤₑₒᵤₛ )

Caption: Workflow for LogD determination using the shake-flask method.

Aqueous Solubility

Aqueous solubility is a critical property that affects a drug's dissolution rate and subsequent absorption. Poor solubility is a major hurdle in drug development, often leading to low and variable bioavailability.[10] While no specific experimental data for 2-(2-Methoxyphenyl)isonicotinic acid is readily available, related structures like 2,6-dimethoxyisonicotinic acid are practically insoluble in water, suggesting this compound may also exhibit low solubility.[11]

Experimental Protocol: Thermodynamic Solubility Determination

The "gold standard" for solubility is the thermodynamic or equilibrium solubility measurement, which determines the concentration of a saturated solution in equilibrium with the solid drug.[10]

Methodology:

-

Sample Preparation: Add an excess amount of the solid, crystalline 2-(2-Methoxyphenyl)isonicotinic acid to a vial containing a buffer of a specific pH (e.g., pH 7.4 phosphate buffer).

-

Equilibration: Seal the vial and agitate it at a constant temperature for an extended period (typically 24-48 hours) to ensure equilibrium is reached.[12][13]

-

Solid Removal: Separate the undissolved solid from the solution by high-speed centrifugation or filtration through a low-binding filter plate.[12]

-

Quantification: Prepare a standard calibration curve for the compound. Analyze the clear filtrate/supernatant using HPLC-UV or LC-MS to determine the concentration of the dissolved compound.[14]

-

Result: The measured concentration represents the thermodynamic solubility of the compound at that specific pH and temperature.

Caption: Workflow for thermodynamic aqueous solubility determination.

Thermal Properties (Melting Point)

The melting point of a crystalline solid is the temperature at which it transitions to a liquid. It is a fundamental physical property that provides insights into the strength of the crystal lattice forces. For pharmaceutical compounds, a sharp, well-defined melting point is a primary indicator of high purity.[15] Impurities disrupt the crystal packing, typically resulting in a lower and broader melting point range.[16]

Experimental Protocol: Melting Point Determination by Capillary Method

This is a standard and reliable method for determining the melting point of a solid organic compound.

Methodology:

-

Sample Preparation: Ensure the sample is completely dry and finely powdered by crushing it on a clean, dry surface.[17]

-

Capillary Loading: Tap the open end of a glass capillary tube into the powder to collect a small amount of the sample. Invert the tube and tap it gently to pack the solid into the sealed end, aiming for a packed column height of 1-2 mm.[16][17]

-

Apparatus Setup: Place the loaded capillary tube into a melting point apparatus (e.g., a Mel-Temp or similar device).

-

Heating: Heat the apparatus rapidly to a temperature approximately 15-20°C below the expected melting point. Then, reduce the heating rate to a slow and steady 1-2°C per minute to ensure thermal equilibrium.[15]

-

Observation and Recording: Observe the sample through the magnifying lens. Record the temperature at which the first drop of liquid appears (T₁). Continue heating slowly and record the temperature at which the last solid crystal melts (T₂).[18]

-

Result: The melting point is reported as the range T₁ - T₂. A pure compound will typically have a sharp range of 0.5-1.5°C.

Caption: Workflow for melting point determination by the capillary method.

Conclusion

The physicochemical profile of 2-(2-Methoxyphenyl)isonicotinic acid, as guided by its structure and predicted properties, suggests it is an acidic compound with low aqueous solubility and moderate lipophilicity. These characteristics are pivotal for its behavior in biological systems and its suitability for further development. While computational predictions offer valuable initial guidance, this technical guide underscores the necessity of rigorous experimental verification. The detailed protocols provided for determining pKa, LogD, solubility, and melting point serve as a robust framework for researchers to generate the precise, reliable data required to advance scientific understanding and potential applications of this molecule.

References

- J Pharm Biomed Anal. (1996). Interlaboratory Study of Log P Determination by Shake-Flask and Potentiometric Methods.

- Cambridge MedChem Consulting. LogP/D.

- University of Calgary. (n.d.).

- Encyclopedia.pub. (2022).

- Protocols.io. (2024). LogP / LogD shake-flask method.

- SlideShare. (2021). experiment (1)

- BYJU'S. (n.d.). Determination Of Melting Point Of An Organic Compound.

- Clarion University. (n.d.).

- Semantic Scholar. (1996). Interlaboratory study of log P determination by shake-flask and potentiometric methods.

- Enamine. (n.d.). Aqueous Solubility Assay.

- Grossmont College. (n.d.). Experiment 1 - Melting Points.

- Creative Bioarray. (n.d.).

- Creative Biolabs. (n.d.). Aqueous Solubility.

- Guidechem. (n.d.). 2-(2-Methoxyphenyl)-isonicotinic acid 1226205-64-6 wiki.

- Oreate AI Blog. (2025).

- StudySmarter. (2021).

- Sigma-Aldrich. (n.d.).

- Environmental Science and Pollution Research. (2022). Determining the water solubility of difficult-to-test substances: A tutorial review.

- ChemicalBook. (n.d.). 2-[(4-methoxyphenyl)amino]isonicotinic acid Product Description.

- Chem.libretexts.org. (n.d.).

- Merck Index Online. (n.d.). Isonicotinic Acid.

- ECHEMI. (2025). Buy 2,6-Dimethoxyisonicotinicacid Industrial Grade from Shaanxi Cuikang Pharmaceutical Technolog.

- ChemicalBook. (n.d.). Isonicotinic acid | 55-22-1.

Sources

- 1. guidechem.com [guidechem.com]

- 2. Isonicotinic Acid [drugfuture.com]

- 3. creative-bioarray.com [creative-bioarray.com]

- 4. How to Calculate pKa From the Half Equivalence Point in a Weak Acid-Weak Base Titration | Chemistry | Study.com [study.com]

- 5. How to Determine Pka from Titration Curve - Oreate AI Blog [oreateai.com]

- 6. Cambridge MedChem Consulting [cambridgemedchemconsulting.com]

- 7. Interlaboratory study of log P determination by shake-flask and potentiometric methods - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. encyclopedia.pub [encyclopedia.pub]

- 9. LogP / LogD shake-flask method [protocols.io]

- 10. Aqueous Solubility - Creative Biolabs [creative-biolabs.com]

- 11. echemi.com [echemi.com]

- 12. sigmaaldrich.com [sigmaaldrich.com]

- 13. backend.orbit.dtu.dk [backend.orbit.dtu.dk]

- 14. Aqueous Solubility Assay - Enamine [enamine.net]

- 15. jan.ucc.nau.edu [jan.ucc.nau.edu]

- 16. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]

- 17. byjus.com [byjus.com]

- 18. pennwest.edu [pennwest.edu]

2-(2-Methoxyphenyl)isonicotinic acid CAS number and structure

An In-depth Technical Guide to 2-(2-Methoxyphenyl)isonicotinic Acid

Abstract

This technical guide provides a comprehensive overview of 2-(2-Methoxyphenyl)isonicotinic acid, a heterocyclic aromatic compound of interest in medicinal chemistry and materials science. We will delve into its fundamental chemical identity, including its structure and physicochemical properties. This document outlines probable synthetic routes, leveraging established cross-coupling methodologies relevant to this molecular class. Furthermore, we explore the compound's potential applications by drawing parallels with the well-established biological activity of the isonicotinic acid scaffold, exemplified by the frontline anti-tuberculosis drug, Isoniazid. This guide is intended for researchers and professionals in drug development, offering foundational knowledge and contextualizing the compound's potential within the broader landscape of heterocyclic chemistry.

Chemical Identity and Physicochemical Properties

2-(2-Methoxyphenyl)isonicotinic acid is a derivative of isonicotinic acid (pyridine-4-carboxylic acid) where a 2-methoxyphenyl group is substituted at the second position of the pyridine ring. This substitution imparts specific steric and electronic properties that can significantly influence its chemical reactivity and biological interactions.

CAS Number: 1226152-40-4[1][2] (Note: CAS Number 1226205-64-6 has also been associated with this compound[3][4]).

Chemical Structure:

Caption: Chemical structure of 2-(2-Methoxyphenyl)isonicotinic acid.

Physicochemical Data Summary

| Property | Value | Source |

| Molecular Formula | C13H11NO3 | [1][2] |

| Molecular Weight | 229.23 g/mol | [1][2] |

| SMILES | COC1=CC=CC=C1C2=CN=CC=C2C(=O)O | [2] (Canonicalized) |

| InChI | InChI=1S/C13H11NO3/c1-17-12-5-3-2-4-9(12)11-8-14-7-6-10(11)13(15)16/h2-8H,1H3,(H,15,16) | [5] (Isomer) |

Synthesis and Manufacturing

While specific, peer-reviewed synthesis protocols for 2-(2-Methoxyphenyl)isonicotinic acid are not widely published, its structure lends itself to well-established synthetic organic chemistry techniques. A highly probable and efficient method involves a palladium-catalyzed cross-coupling reaction, such as the Suzuki coupling.

Proposed Synthetic Workflow: Suzuki Coupling

The Suzuki reaction is a cornerstone of modern organic synthesis for its reliability and tolerance of diverse functional groups. It facilitates the formation of a carbon-carbon bond between an organoboron compound and an organohalide. For this target molecule, the strategy would involve coupling a substituted pyridine precursor with 2-methoxyphenylboronic acid.

Caption: Proposed Suzuki coupling workflow for synthesis.

Experimental Protocol (Generalized)

This protocol is based on standard procedures for Suzuki coupling reactions involving heteroaromatic halides.[6]

-

Reaction Setup: To a reaction vessel purged with an inert gas (e.g., Argon), add the 2-halo-isonicotinic acid ester (1.0 eq), 2-methoxyphenylboronic acid (1.2-1.5 eq), a palladium catalyst such as Pd(dppf)Cl₂ (0.02-0.05 eq), and a suitable solvent like N,N-Dimethylacetamide (DMA).

-

Base Addition: Add an aqueous solution of a base, typically 2M potassium carbonate (K₂CO₃) (2.0-3.0 eq). The use of an aqueous base is crucial for the transmetalation step of the catalytic cycle.

-

Coupling Reaction: Heat the reaction mixture, typically between 80-150 °C, and monitor its progress using an appropriate analytical technique like Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

-

Workup and Isolation: Upon completion, cool the mixture, dilute it with water, and extract the product with an organic solvent (e.g., ethyl acetate). The combined organic layers are then washed, dried, and concentrated under reduced pressure to yield the crude ester intermediate.

-

Hydrolysis: Dissolve the crude intermediate in a solvent mixture (e.g., THF/Methanol) and add an aqueous base (e.g., NaOH). Stir the mixture at room temperature or with gentle heating until the ester is fully hydrolyzed.

-

Final Purification: Neutralize the reaction mixture with acid to precipitate the carboxylic acid product. The solid can then be collected by filtration, washed, and purified further by recrystallization or column chromatography to yield the final product.

Applications in Drug Discovery & Medicinal Chemistry

The true potential of 2-(2-Methoxyphenyl)isonicotinic acid lies in the proven pharmacological relevance of its core isonicotinic acid scaffold. This moiety is a privileged structure in medicinal chemistry, most famously represented by Isoniazid, a cornerstone drug for treating tuberculosis (TB).[7]

The Isonicotinic Acid Precedent: Isoniazid

Isoniazid (Isonicotinic acid hydrazide) is a prodrug that requires activation by the mycobacterial catalase-peroxidase enzyme, KatG.[7][8] Once activated, the resulting isonicotinoyl radical forms an adduct with NAD⁺. This adduct potently inhibits InhA, an enoyl-acyl carrier protein reductase essential for the synthesis of mycolic acids—critical components of the mycobacterial cell wall.[7][9][10] Disruption of this pathway leads to cell death, making Isoniazid highly effective against actively dividing Mycobacterium tuberculosis.[7]

Caption: Mechanism of action of Isoniazid (INH).

Potential Therapeutic Areas for Investigation

Based on the structure and the activities of related compounds, 2-(2-Methoxyphenyl)isonicotinic acid and its derivatives could be investigated for several therapeutic applications:

-

Antimicrobial Agents: Building on the anti-tubercular precedent of Isoniazid, this compound could serve as a scaffold for developing new agents against M. tuberculosis or other bacterial strains.[5][11]

-

Anti-inflammatory Effects: Some pyridinecarboxylic acid derivatives have shown potential in modulating inflammatory pathways.[5] The specific substitution pattern could be explored for activity against inflammatory targets.

-

Antitumor Activity: Preliminary studies on related isonicotinic acid structures have suggested possible cytotoxic effects on cancer cell lines, opening an avenue for oncological research.[5]

The 2-methoxyphenyl substituent can influence the compound's lipophilicity, metabolic stability, and ability to form specific hydrogen bonds with biological targets, potentially offering a different pharmacological profile compared to simpler isonicotinic acid derivatives.

Conclusion and Future Perspectives

2-(2-Methoxyphenyl)isonicotinic acid is a well-defined chemical entity with significant, albeit largely unexplored, potential. Its synthesis is achievable through robust and scalable methods like the Suzuki coupling. While direct biological data is scarce, its structural relationship to pharmacologically validated scaffolds, particularly the isonicotinic acids, provides a strong rationale for its exploration in drug discovery programs.

Future research should focus on:

-

Definitive Synthesis and Characterization: Publishing a detailed, optimized, and validated synthetic protocol.

-

Biological Screening: Evaluating the compound and its simple derivatives (e.g., esters, amides) in antimicrobial, anti-inflammatory, and anti-cancer assays.

-

Structure-Activity Relationship (SAR) Studies: Systematically modifying the methoxyphenyl and isonicotinic acid rings to understand how structural changes impact biological activity.

By leveraging the established importance of its core structure, 2-(2-Methoxyphenyl)isonicotinic acid represents a promising starting point for developing novel therapeutic agents.

References

- 2-(2-Methoxyphenyl)isonicotinic acid | 1226152-40-4. (n.d.). BLD Pharm.

- 2-(2-Methoxyphenyl)isonicotinic acid | 1226152-40-4. (n.d.). A2B Chem.

- 2-(2-Methoxyphenyl)-isonicotinic acid | 1226205-64-6. (n.d.). Guidechem.

- 3-(2-Methoxyphenyl)isonicotinic acid | 100004-81-7. (2023, August 19). Smolecule.

- Camacho-Hernandez, G. A., et al. (n.d.). Synthesis, Pharmacological Characterization, and Structure–Activity Relationships of Noncanonical Selective Agonists for α7 n. eScholarship.

- Isoniazid-historical development, metabolism associated toxicity and a perspective on its pharmacological improvement. (2024, September 19). National Institutes of Health (NIH).

- Mechanisms of action of isoniazid. (2006, December). National Institutes of Health (NIH).

- Reinvestigation of the structure-activity relationships of isoniazid. (n.d.). National Institutes of Health (NIH).

- A Comparative Analysis of the Biological Activities of 2,3,6-Trimethoxyisonicotinaldehyde and Isonicotinic Acid for Drug Discovery. (n.d.). Benchchem.

- What is the mechanism of Isoniazid? (2024, July 17). Patsnap Synapse.

- What is the mechanism of action (Moa) of Isoniazid (Isonicotinic Hydrazide)? (2025, May 26). Dr.Oracle.

- 2-(2-Methoxyphenyl)-isonicotinic acid | 1226205-64-6. (n.d.). King-Pharm.

Sources

- 1. 1226152-40-4|2-(2-Methoxyphenyl)isonicotinic acid|BLD Pharm [bldpharm.com]

- 2. a2bchem.com [a2bchem.com]

- 3. guidechem.com [guidechem.com]

- 4. 2-(2-Methoxyphenyl)-isonicotinic acid [1226205-64-6] | King-Pharm [king-pharm.com]

- 5. Buy 3-(2-Methoxyphenyl)isonicotinic acid | 100004-81-7 [smolecule.com]

- 6. escholarship.org [escholarship.org]

- 7. What is the mechanism of Isoniazid? [synapse.patsnap.com]

- 8. Reinvestigation of the structure-activity relationships of isoniazid - PMC [pmc.ncbi.nlm.nih.gov]

- 9. droracle.ai [droracle.ai]

- 10. Mechanisms of action of isoniazid - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. pdf.benchchem.com [pdf.benchchem.com]

Spectroscopic Data of 2-(2-Methoxyphenyl)isonicotinic Acid: A Technical Guide

Introduction

In the landscape of modern drug discovery and materials science, the precise structural elucidation of novel chemical entities is paramount. 2-(2-Methoxyphenyl)isonicotinic acid, a heterocyclic aromatic compound, represents a scaffold of significant interest due to its potential applications in medicinal chemistry and coordination polymers. Its biological activity and material properties are intrinsically linked to its molecular structure. Therefore, a comprehensive understanding of its spectroscopic signature is essential for its unambiguous identification, purity assessment, and the study of its interactions.

This in-depth technical guide provides a detailed analysis of the spectroscopic data for 2-(2-Methoxyphenyl)isonicotinic acid, covering Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS). As experimental spectra for this specific molecule are not widely available in the public domain, this guide will leverage predictive methodologies grounded in established spectroscopic principles and data from analogous structures. This approach not only offers a robust framework for the characterization of this molecule but also serves as a practical guide for researchers working with similarly novel compounds.

Chemical Structure and Numbering

To facilitate the interpretation of the spectroscopic data, the chemical structure and the standard numbering scheme for 2-(2-Methoxyphenyl)isonicotinic acid are presented below.

Caption: Chemical structure of 2-(2-Methoxyphenyl)isonicotinic acid.

¹H Nuclear Magnetic Resonance (NMR) Spectroscopy

Proton NMR spectroscopy is a powerful tool for elucidating the electronic environment of hydrogen atoms in a molecule. The predicted ¹H NMR spectrum of 2-(2-Methoxyphenyl)isonicotinic acid is expected to exhibit distinct signals for the aromatic protons of both the pyridine and phenyl rings, as well as the methoxy and carboxylic acid protons.

Predicted ¹H NMR Data

The following table summarizes the predicted chemical shifts (δ) in parts per million (ppm), multiplicities, and coupling constants (J) in Hertz (Hz) for the protons of 2-(2-Methoxyphenyl)isonicotinic acid. These predictions are based on established substituent effects and data from similar compounds.[1][2]

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Integration |

| H-3 | ~8.60 | d | ~5.0 | 1H |

| H-5 | ~7.85 | dd | ~5.0, 1.5 | 1H |

| H-6 | ~8.80 | d | ~1.5 | 1H |

| H-3' | ~7.10 | d | ~8.0 | 1H |

| H-4' | ~7.45 | t | ~8.0 | 1H |

| H-5' | ~7.05 | t | ~8.0 | 1H |

| H-6' | ~7.80 | d | ~8.0 | 1H |

| -OCH₃ | ~3.90 | s | - | 3H |

| -COOH | ~13.0-14.0 | br s | - | 1H |

Interpretation of the ¹H NMR Spectrum

-

Pyridine Ring Protons (H-3, H-5, H-6): The protons on the isonicotinic acid moiety are expected to appear in the downfield region of the spectrum due to the electron-withdrawing effect of the nitrogen atom and the carboxylic acid group. H-6 is predicted to be the most deshielded, appearing as a narrow doublet due to a small meta-coupling to H-5. H-3 is anticipated to be a doublet due to ortho-coupling with H-5. H-5 will likely be a doublet of doublets, showing both ortho- and meta-couplings.

-

Phenyl Ring Protons (H-3' to H-6'): The protons of the 2-methoxyphenyl group will exhibit a more complex pattern due to the influence of the electron-donating methoxy group and the steric hindrance affecting the ring conformation. H-6' is expected to be the most deshielded of the phenyl protons due to its proximity to the pyridine ring.

-

Methoxy Protons (-OCH₃): A sharp singlet integrating to three protons is predicted for the methoxy group, typically appearing around 3.90 ppm.

-

Carboxylic Acid Proton (-COOH): The acidic proton of the carboxyl group is expected to be a broad singlet at a very downfield chemical shift, often above 13 ppm. Its broadness is a result of hydrogen bonding and chemical exchange.

Experimental Protocol for ¹H NMR Spectroscopy

-

Sample Preparation: Dissolve approximately 5-10 mg of 2-(2-Methoxyphenyl)isonicotinic acid in 0.6-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆ or CDCl₃). The choice of solvent is critical as it can influence the chemical shifts, particularly of the acidic proton. DMSO-d₆ is often preferred for carboxylic acids to ensure the observation of the -COOH proton.

-

Instrumentation: Utilize a high-resolution NMR spectrometer, typically operating at a frequency of 400 MHz or higher to achieve better signal dispersion.

-

Data Acquisition: Acquire the spectrum at a standard probe temperature (e.g., 298 K). A sufficient number of scans should be averaged to obtain a good signal-to-noise ratio.

-

Data Processing: Process the raw data by applying a Fourier transform, phase correction, and baseline correction. The chemical shifts should be referenced to the residual solvent peak or an internal standard like tetramethylsilane (TMS).

¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy

Carbon-13 NMR provides valuable information about the carbon framework of a molecule. The predicted ¹³C NMR spectrum of 2-(2-Methoxyphenyl)isonicotinic acid will show distinct signals for each unique carbon atom.

Predicted ¹³C NMR Data

The predicted chemical shifts for the carbon atoms are presented in the table below. These predictions are based on additivity rules and spectral data of related structures.[3][4]

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |

| C-2 | ~160 |

| C-3 | ~122 |

| C-4 | ~145 |

| C-5 | ~125 |

| C-6 | ~150 |

| C=O | ~168 |

| C-1' | ~130 |

| C-2' | ~158 |

| C-3' | ~112 |

| C-4' | ~132 |

| C-5' | ~121 |

| C-6' | ~130 |

| -OCH₃ | ~56 |

Interpretation of the ¹³C NMR Spectrum

-

Pyridine and Phenyl Carbons: The aromatic carbons will resonate in the typical downfield region of 110-160 ppm. The carbons directly attached to the nitrogen (C-2, C-6) and the methoxy group (C-2') are expected to be the most deshielded. The quaternary carbons (C-2, C-4, C-1', C-2') will likely show lower intensity peaks.

-

Carbonyl Carbon (C=O): The carboxylic acid carbonyl carbon is predicted to appear at the most downfield position, typically around 168 ppm.

-

Methoxy Carbon (-OCH₃): The carbon of the methoxy group is expected to have a characteristic chemical shift around 56 ppm.

Experimental Protocol for ¹³C NMR Spectroscopy

-

Sample Preparation: Prepare a more concentrated sample than for ¹H NMR, typically 20-50 mg in 0.6-0.7 mL of deuterated solvent, due to the lower natural abundance of ¹³C.

-

Instrumentation: Use a high-resolution NMR spectrometer with a broadband probe.

-

Data Acquisition: Acquire a proton-decoupled ¹³C NMR spectrum to simplify the spectrum to a series of singlets. A larger number of scans and a longer relaxation delay are generally required compared to ¹H NMR.

-

Data Processing: Process the data similarly to the ¹H NMR spectrum.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule by detecting the absorption of infrared radiation corresponding to molecular vibrations.

Predicted Characteristic IR Absorption Bands

The following table lists the predicted key IR absorption bands for 2-(2-Methoxyphenyl)isonicotinic acid.[5][6]

| Functional Group | Predicted Absorption Range (cm⁻¹) | Intensity |

| O-H (Carboxylic acid) | 3300 - 2500 | Broad, Strong |

| C-H (Aromatic) | 3100 - 3000 | Medium |

| C-H (Aliphatic, -OCH₃) | 2950 - 2850 | Medium |

| C=O (Carboxylic acid) | 1720 - 1680 | Strong |

| C=C, C=N (Aromatic rings) | 1600 - 1450 | Medium to Strong |

| C-O (Ether) | 1250 - 1200 (asymmetric) | Strong |

| C-O (Ether) | 1050 - 1000 (symmetric) | Medium |

| O-H bend (Carboxylic acid) | 950 - 910 | Broad, Medium |

Interpretation of the IR Spectrum

-

O-H Stretch: A very broad and strong absorption band is expected in the 3300-2500 cm⁻¹ region, characteristic of the hydrogen-bonded O-H stretch of a carboxylic acid dimer.

-

C=O Stretch: A strong, sharp absorption band around 1700 cm⁻¹ will confirm the presence of the carboxylic acid carbonyl group.

-

Aromatic C-H and C=C/C=N Stretches: Absorptions for aromatic C-H stretching will appear just above 3000 cm⁻¹. Multiple bands in the 1600-1450 cm⁻¹ region will be indicative of the C=C and C=N stretching vibrations of the aromatic rings.

-

C-O Stretch: A strong band corresponding to the asymmetric C-O stretching of the aryl ether is expected around 1250-1200 cm⁻¹.

Experimental Protocol for IR Spectroscopy

-

Sample Preparation: For a solid sample, the spectrum can be obtained using the KBr pellet method or Attenuated Total Reflectance (ATR). For the KBr method, a small amount of the sample is ground with dry KBr and pressed into a transparent disk. ATR is a simpler method requiring only placing the solid sample directly on the ATR crystal.

-

Instrumentation: A Fourier Transform Infrared (FTIR) spectrometer is used.

-

Data Acquisition: A background spectrum of the empty sample holder (or clean ATR crystal) is recorded first, followed by the spectrum of the sample.

-

Data Processing: The sample spectrum is ratioed against the background spectrum to produce the final absorbance or transmittance spectrum.

Caption: Experimental workflow for FTIR spectroscopy.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which is invaluable for confirming its identity.

Predicted Mass Spectrum Data

-

Molecular Ion (M⁺•): The molecular formula of 2-(2-Methoxyphenyl)isonicotinic acid is C₁₃H₁₁NO₃. The expected monoisotopic mass is 229.0739 g/mol . A prominent molecular ion peak at m/z 229 is anticipated in the electron ionization (EI) mass spectrum.

-

Key Fragmentation Pathways: The fragmentation of the molecular ion is likely to proceed through several characteristic pathways.[7][8]

-

Loss of •OH (M-17): A peak at m/z 212, corresponding to the loss of a hydroxyl radical from the carboxylic acid group.

-

Loss of COOH (M-45): A significant peak at m/z 184, resulting from the cleavage of the entire carboxylic acid group.

-

Loss of •OCH₃ (M-31): A peak at m/z 198, corresponding to the loss of a methoxy radical.

-

Loss of CH₃ followed by CO (M-15-28): A peak at m/z 186, arising from the loss of a methyl radical followed by carbon monoxide.

-

Predicted Fragmentation Diagram

Sources

- 1. Human Metabolome Database: 1H NMR Spectrum (1D, 200 MHz, D2O, predicted) (HMDB0060665) [hmdb.ca]

- 2. Accurate Prediction of 1H NMR Chemical Shifts of Small Molecules Using Machine Learning - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Origin of the conformational modulation of the 13C NMR chemical shift of methoxy groups in aromatic natural compounds - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Visualizer loader [nmrdb.org]

- 5. uanlch.vscht.cz [uanlch.vscht.cz]

- 6. orgchemboulder.com [orgchemboulder.com]

- 7. chem.libretexts.org [chem.libretexts.org]

- 8. massbank.eu [massbank.eu]

An In-Depth Technical Guide to the Solubility and Stability of 2-(2-Methoxyphenyl)isonicotinic Acid

For Researchers, Scientists, and Drug Development Professionals

Authored by: Your Senior Application Scientist

Abstract

This technical guide provides a comprehensive framework for the evaluation of the solubility and stability of 2-(2-Methoxyphenyl)isonicotinic acid, a molecule of interest in pharmaceutical research. In the absence of extensive public data for this specific compound, this document synthesizes established principles of physical chemistry and analytical sciences to offer predictive insights and detailed methodological guidance. The following sections will delve into the anticipated physicochemical properties, structured protocols for solubility and stability assessment, and the underlying scientific rationale for these experimental designs. This guide is intended to serve as a foundational resource for researchers initiating pre-formulation and early-stage drug development activities involving this compound.

Introduction and Molecular Overview

2-(2-Methoxyphenyl)isonicotinic acid is a heterocyclic aromatic compound featuring a pyridine ring substituted with a carboxylic acid group at the 4-position and a 2-methoxyphenyl group at the 2-position.[1] Its molecular structure, possessing both a basic nitrogen atom on the pyridine ring and an acidic carboxylic acid group, classifies it as an amphoteric substance. This amphoterism is a critical determinant of its pH-dependent solubility and permeability.[2] The presence of the methoxy group may influence its lipophilicity and potential metabolic pathways.[1] A thorough understanding of its solubility and stability is paramount for the development of a viable and effective pharmaceutical product.

Table 1: Physicochemical Properties of 2-(2-Methoxyphenyl)isonicotinic acid

| Property | Value | Source |

| IUPAC Name | 2-(2-methoxyphenyl)pyridine-4-carboxylic acid | [1] |

| CAS Number | 1226152-40-4 | [3][4] |

| Molecular Formula | C13H11NO3 | [1] |

| Molecular Weight | 229.23 g/mol | [1] |

Solubility Profile: A Predictive and Methodological Approach

The solubility of an active pharmaceutical ingredient (API) is a critical factor influencing its bioavailability. For 2-(2-Methoxyphenyl)isonicotinic acid, solubility is expected to be highly dependent on the pH of the medium and the nature of the solvent.

pH-Dependent Aqueous Solubility

As an amphoteric molecule, 2-(2-Methoxyphenyl)isonicotinic acid will exhibit its lowest solubility at its isoelectric point (pI) and increased solubility in both acidic and basic conditions. The pyridine nitrogen will be protonated at low pH, forming a more soluble cationic species, while the carboxylic acid will be deprotonated at high pH, forming a more soluble anionic species.[2]

This protocol outlines a standardized method for generating a pH-solubility profile.

-

Preparation of Buffers: Prepare a series of buffers covering a pH range of 2 to 12 (e.g., phosphate, acetate, borate buffers) with consistent ionic strength.

-

Equilibrium Solubility Measurement:

-

Add an excess amount of 2-(2-Methoxyphenyl)isonicotinic acid to vials containing each buffer solution.

-

Agitate the vials at a constant temperature (e.g., 25 °C or 37 °C) for a predetermined period (e.g., 24-48 hours) to ensure equilibrium is reached.

-

After equilibration, visually inspect for the presence of undissolved solid.

-

Filter the samples through a suitable membrane filter (e.g., 0.22 µm PVDF) to remove undissolved solid.

-

Quantify the concentration of the dissolved compound in the filtrate using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC).

-

-

Data Analysis: Plot the measured solubility (in mg/mL or mol/L) against the corresponding pH of the buffer.

Solubility in Organic and Mixed Solvents

Understanding the solubility in common organic solvents is crucial for developing purification methods and formulating non-aqueous dosage forms. Based on the solubility of related compounds like nicotinic and isonicotinic acid, it is anticipated that 2-(2-Methoxyphenyl)isonicotinic acid will exhibit moderate to good solubility in polar protic solvents like methanol and ethanol, and in polar aprotic solvents such as dimethyl sulfoxide (DMSO).[5][6]

-

Solvent Selection: Choose a range of pharmaceutically relevant solvents (e.g., methanol, ethanol, acetone, ethyl acetate, polyethylene glycol 400, propylene glycol).

-

Equilibrium Solubility Measurement: Follow the same equilibrium solubility measurement procedure as described for the pH-solubility profile, using the selected organic solvents instead of buffers.

-

Data Presentation: Tabulate the solubility data for each solvent at the specified temperature.

Table 2: Predicted Solubility Behavior of 2-(2-Methoxyphenyl)isonicotinic acid

| Solvent System | Predicted Solubility | Rationale |

| Aqueous Buffers (pH < pKa of pyridine) | High | Formation of soluble cationic species. |

| Aqueous Buffers (pH ≈ pI) | Low | Predominance of the neutral, less soluble form. |

| Aqueous Buffers (pH > pKa of carboxylic acid) | High | Formation of soluble anionic species. |

| Methanol, Ethanol | Moderate to High | Polarity and hydrogen bonding capacity of the solvents.[5][7] |

| Acetone, Ethyl Acetate | Low to Moderate | Lower polarity compared to alcohols.[5] |

| DMSO | High | High polarity and aprotic nature.[6] |

Stability Assessment: A Forced Degradation Approach

Forced degradation studies are essential to identify potential degradation products and establish the intrinsic stability of a drug substance.[8][9] These studies also help in developing and validating stability-indicating analytical methods.[10]

Overview of Forced Degradation Conditions

The following stress conditions are recommended as per the International Council for Harmonisation (ICH) guidelines.[9]

-

Acidic Hydrolysis: 0.1 M HCl at elevated temperature (e.g., 60-80 °C).

-

Alkaline Hydrolysis: 0.1 M NaOH at room or elevated temperature.

-

Oxidative Degradation: 3% Hydrogen Peroxide (H2O2) at room temperature.

-

Thermal Degradation: Dry heat (e.g., 105 °C) for a specified duration.

-

Photolytic Degradation: Exposure to a combination of visible and UV light.

Experimental Workflow for Forced Degradation Studies

Caption: Workflow for Forced Degradation Studies.

Detailed Experimental Protocols

-

Sample Preparation: Prepare a stock solution of 2-(2-Methoxyphenyl)isonicotinic acid (e.g., 1 mg/mL) in a suitable solvent (e.g., methanol or acetonitrile).

-

Acid Hydrolysis:

-

Add a known volume of the stock solution to a solution of 0.1 M HCl.

-

Heat the mixture at a controlled temperature (e.g., 80 °C) for a specified time (e.g., 2, 4, 8, 24 hours).

-

At each time point, withdraw a sample, cool it to room temperature, and neutralize it with an equivalent amount of 0.1 M NaOH.

-

-

Alkaline Hydrolysis:

-

Add a known volume of the stock solution to a solution of 0.1 M NaOH.

-

Maintain the mixture at a controlled temperature (e.g., 60 °C) for specified time points.

-

At each time point, withdraw a sample, cool it, and neutralize it with 0.1 M HCl.

-

-

Analysis: Analyze the stressed samples by a stability-indicating HPLC method to determine the extent of degradation and the formation of any degradation products.

-

Sample Preparation: Prepare a solution of the compound in a suitable solvent.

-

Stress Application: Add 3% hydrogen peroxide to the solution.

-

Incubation: Keep the solution at room temperature and protected from light for a defined period (e.g., up to 7 days), with periodic sampling.[9]

-

Analysis: Analyze the samples directly by HPLC.

-

Sample Preparation: Place the solid compound in a thin layer in a suitable container.

-

Thermal Stress: Expose the solid sample to dry heat in a calibrated oven (e.g., 105 °C).

-

Photolytic Stress: Expose the solid sample to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near ultraviolet energy of not less than 200 watt hours/square meter.

-

Analysis: At appropriate time intervals, dissolve a portion of the stressed solid in a suitable solvent and analyze by HPLC.

Analytical Methodologies

A robust, stability-indicating analytical method is crucial for both solubility and stability studies. A reversed-phase HPLC method with UV detection is generally suitable for the analysis of aromatic carboxylic acids.

Recommended HPLC Method Parameters (Starting Point)

-

Column: C18, 250 mm x 4.6 mm, 5 µm

-

Mobile Phase A: 0.1% Formic acid in Water

-

Mobile Phase B: 0.1% Formic acid in Acetonitrile

-

Gradient: A time-gradient elution starting with a high percentage of Mobile Phase A and gradually increasing the percentage of Mobile Phase B.

-

Flow Rate: 1.0 mL/min

-

Detection Wavelength: Determined by UV-Vis spectral analysis of the compound (likely in the range of 254-300 nm).

-

Injection Volume: 10 µL

-

Column Temperature: 30 °C

This method should be validated according to ICH Q2(R1) guidelines for specificity, linearity, range, accuracy, precision, and robustness.

Identification of Degradation Products

LC-MS/MS is the preferred technique for the structural elucidation of degradation products.[11] By comparing the mass spectra of the parent compound and the degradation products, fragmentation pathways can be proposed, leading to the identification of the impurities.

Conclusion and Future Directions

This guide provides a foundational framework for the systematic evaluation of the solubility and stability of 2-(2-Methoxyphenyl)isonicotinic acid. The amphoteric nature of the molecule necessitates a thorough investigation of its pH-dependent properties. The provided protocols for solubility determination and forced degradation studies are based on established scientific principles and regulatory guidelines. The successful execution of these studies will generate critical data to support formulation development, establish appropriate storage conditions, and ensure the quality and safety of any potential drug product containing this active pharmaceutical ingredient. Further studies should focus on the solid-state characterization of the compound (e.g., polymorphism) and its interactions with common pharmaceutical excipients.

References

- R Discovery. Forced Degradation Studies Research Articles - Page 1.

- RSC Publishing. Analytical Methods.

- Smolecule. Buy 3-(2-Methoxyphenyl)isonicotinic acid | 100004-81-7. (2023-08-19).

- NIH. Development of forced degradation and stability indicating studies of drugs—A review.

- RJPT. Stability Indicating Forced Degradation Studies.

- BioPharm International. Forced Degradation Studies for Biopharmaceuticals.

- BLD Pharm. 1226152-40-4|2-(2-Methoxyphenyl)isonicotinic acid.

- Elsevier Ltd. On the solubility of nicotinic acid and isonicotinic acid in water and organic solvents. (2013).

- A2B Chem. 1226152-40-4 | MFCD14666480 | 2-(2-Methoxyphenyl)isonicotinic acid.

- ResearchGate. Solubilities of Isonicotinic Acid in (Methanol, Ethanol, 1Propanol, 2Propanol, and 1,2-Propanediol, Respectively) from (289.65 to 358.75) K. (2025-08-10).

- ResearchGate. Solubility of nicotinic acid in water, ethanol, acetone, diethyl ether, acetonitrile, and dimethyl sulfoxide. (2025-08-08).

- PubMed. Mechanistic analysis of pH-dependent solubility and trans-membrane permeability of amphoteric compounds: application to sildenafil. (2008-03-20).

Sources

- 1. Buy 3-(2-Methoxyphenyl)isonicotinic acid | 100004-81-7 [smolecule.com]

- 2. Mechanistic analysis of pH-dependent solubility and trans-membrane permeability of amphoteric compounds: application to sildenafil - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. 1226152-40-4|2-(2-Methoxyphenyl)isonicotinic acid|BLD Pharm [bldpharm.com]

- 4. a2bchem.com [a2bchem.com]

- 5. refp.cohlife.org [refp.cohlife.org]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

- 8. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]

- 9. rjptonline.org [rjptonline.org]

- 10. discovery.researcher.life [discovery.researcher.life]

- 11. pubs.rsc.org [pubs.rsc.org]

An In-depth Technical Guide to 2-(2-Methoxyphenyl)isonicotinic Acid: From Synthesis to Potential Applications

This guide provides a comprehensive technical overview of 2-(2-Methoxyphenyl)isonicotinic acid, a molecule of interest in medicinal chemistry and drug discovery. We will delve into its historical context, detail a robust synthetic protocol, and explore its potential therapeutic applications based on the established pharmacology of its parent scaffold, isonicotinic acid. This document is intended for researchers, scientists, and professionals in the field of drug development.

Introduction: The Isonicotinic Acid Scaffold - A Legacy of Therapeutic Innovation

The pyridine-4-carboxylic acid, or isonicotinic acid, core is a cornerstone in the history of medicinal chemistry.[1] Its most celebrated derivative, isoniazid, was a breakthrough in the treatment of tuberculosis and remains a first-line therapy to this day.[1] The discovery of isoniazid's potent antimycobacterial activity in the mid-20th century spurred extensive research into the pharmacological potential of other isonicotinic acid derivatives.[2][3] This exploration has revealed a broad spectrum of biological activities, including anti-inflammatory, antimicrobial, and even anticancer properties, establishing the isonicotinic acid scaffold as a privileged pharmacophore in drug discovery.[1][4]

2-(2-Methoxyphenyl)isonicotinic acid (CAS No. 1226152-40-4) represents a specific modification of this versatile scaffold, incorporating a methoxy-substituted phenyl ring at the 2-position of the pyridine nucleus.[5] While a detailed, independent history of this particular molecule is not extensively documented, its conception can be understood as a logical progression in the systematic exploration of the chemical space around the isonicotinic acid core. The introduction of the 2-methoxyphenyl group can significantly influence the molecule's physicochemical properties, such as lipophilicity and conformational flexibility, thereby modulating its interaction with biological targets.

A Plausible Historical Trajectory: The Dawn of Cross-Coupling

The synthesis of 2-aryl pyridine carboxylic acids, such as 2-(2-Methoxyphenyl)isonicotinic acid, was historically a synthetic challenge. However, the advent of palladium-catalyzed cross-coupling reactions, particularly the Suzuki-Miyaura coupling, revolutionized the formation of carbon-carbon bonds between aromatic rings.[6] This powerful synthetic tool, for which its pioneers were awarded the Nobel Prize in Chemistry in 2010, allows for the efficient and regioselective construction of biaryl systems under relatively mild conditions.[6]

It is highly probable that 2-(2-Methoxyphenyl)isonicotinic acid was first synthesized in the late 20th or early 21st century, following the widespread adoption of Suzuki-Miyaura coupling in academic and industrial research laboratories. The availability of commercial starting materials like 2-chloroisonicotinic acid and 2-methoxyphenylboronic acid would have made its synthesis a straightforward endeavor for medicinal chemists seeking to generate novel analogues of biologically active pyridine compounds.

Synthesis of 2-(2-Methoxyphenyl)isonicotinic Acid via Suzuki-Miyaura Cross-Coupling

The Suzuki-Miyaura cross-coupling reaction is the most logical and efficient method for the synthesis of 2-(2-Methoxyphenyl)isonicotinic acid. This reaction involves the palladium-catalyzed coupling of a pyridine halide with an arylboronic acid.

Reaction Principle

The catalytic cycle of the Suzuki-Miyaura coupling generally involves three key steps: oxidative addition of the aryl halide to a Pd(0) complex, transmetalation of the organoboron species to the palladium center, and reductive elimination to form the new C-C bond and regenerate the Pd(0) catalyst.[6]

Detailed Experimental Protocol

Reaction: Suzuki-Miyaura coupling of 2-chloroisonicotinic acid with 2-methoxyphenylboronic acid.

Reagents and Materials:

-

2-Chloroisonicotinic acid

-

2-Methoxyphenylboronic acid

-

Palladium(II) acetate (Pd(OAc)₂)

-

Triphenylphosphine (PPh₃)

-

Potassium carbonate (K₂CO₃)

-

1,4-Dioxane (anhydrous)

-

Water (degassed)

-

Hydrochloric acid (1 M)

-

Ethyl acetate

-

Brine

-

Magnesium sulfate (anhydrous)

-

Round-bottom flask

-

Reflux condenser

-

Magnetic stirrer with heating

-

Separatory funnel

-

Rotary evaporator

Procedure:

-

Reaction Setup: To a 100 mL round-bottom flask, add 2-chloroisonicotinic acid (1.0 eq), 2-methoxyphenylboronic acid (1.2 eq), potassium carbonate (3.0 eq), palladium(II) acetate (0.05 eq), and triphenylphosphine (0.1 eq).

-

Solvent Addition: Add a 3:1 mixture of anhydrous 1,4-dioxane and degassed water to the flask. The total solvent volume should be sufficient to dissolve the reactants upon heating.

-

Inert Atmosphere: Purge the flask with an inert gas (e.g., nitrogen or argon) for 10-15 minutes to remove oxygen, which can deactivate the palladium catalyst.

-

Reaction: Heat the reaction mixture to reflux (approximately 90-100 °C) with vigorous stirring. Monitor the reaction progress by thin-layer chromatography (TLC). The reaction is typically complete within 12-24 hours.

-

Workup:

-

Cool the reaction mixture to room temperature.

-

Acidify the mixture to pH 3-4 with 1 M hydrochloric acid. This will protonate the carboxylic acid and precipitate the product.

-

Extract the aqueous layer with ethyl acetate (3 x 50 mL).

-

Combine the organic layers and wash with brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator.

-

-

Purification: The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water) or by column chromatography on silica gel to yield pure 2-(2-Methoxyphenyl)isonicotinic acid.

Visualization of the Synthetic Workflow

Caption: Suzuki-Miyaura coupling workflow for the synthesis of 2-(2-Methoxyphenyl)isonicotinic acid.

Physicochemical Properties

A summary of the key physicochemical properties of 2-(2-Methoxyphenyl)isonicotinic acid is presented in the table below.

| Property | Value | Source |

| CAS Number | 1226152-40-4 | [5] |

| Molecular Formula | C₁₃H₁₁NO₃ | [5] |

| Molecular Weight | 229.23 g/mol | [5] |

| Appearance | Expected to be a solid at room temperature | |

| Solubility | Sparingly soluble in water, soluble in organic solvents | |

| pKa | Estimated to be in the range of 4-5 (carboxylic acid) |

Potential Applications in Drug Discovery and Development

While specific biological data for 2-(2-Methoxyphenyl)isonicotinic acid is not widely published, its structural features suggest several promising avenues for investigation. The broader class of isonicotinic acid derivatives has demonstrated a range of pharmacological activities.

Anti-inflammatory Activity

Many isonicotinic acid derivatives exhibit potent anti-inflammatory properties.[4] This activity is often attributed to the inhibition of key inflammatory mediators. The introduction of the 2-methoxyphenyl group could enhance this activity by providing additional binding interactions with the target protein.

Antimicrobial and Antitubercular Potential

Given the profound success of isoniazid, it is plausible that other isonicotinic acid derivatives, including 2-(2-Methoxyphenyl)isonicotinic acid, may possess antimicrobial properties.[3] Further investigation into its activity against various bacterial and fungal strains, including Mycobacterium tuberculosis, is warranted.

Anticancer Activity

Recent studies have explored the potential of pyridine carboxylic acid derivatives as anticancer agents. For instance, certain derivatives have been designed as inhibitors of vascular endothelial growth factor receptor 2 (VEGFR-2), a key target in angiogenesis. The 2-(2-methoxyphenyl) moiety could serve as a "cap" group in the design of novel enzyme inhibitors, such as histone deacetylase (HDAC) inhibitors, which are a promising class of anticancer drugs.[7]

Visualization of Potential Drug Discovery Pathway

Caption: Logical pathway for the exploration of 2-(2-Methoxyphenyl)isonicotinic acid in drug discovery.

Conclusion and Future Perspectives

2-(2-Methoxyphenyl)isonicotinic acid is a synthetically accessible derivative of a historically significant pharmacophore. While its specific biological profile is yet to be fully elucidated, its chemical structure suggests a high potential for interesting pharmacological activities. The robust and well-established Suzuki-Miyaura coupling provides a reliable method for its synthesis, enabling further investigation by the scientific community. Future research should focus on a comprehensive biological evaluation of this compound, including its anti-inflammatory, antimicrobial, and anticancer properties, to unlock its full therapeutic potential. The insights gained from such studies will not only define the future of this specific molecule but also contribute to the broader understanding of the structure-activity relationships within the versatile class of isonicotinic acid derivatives.

References

-

2-Chloronicotinic Acid Derivatives, Synthesis of. (2017). In 2nd International Conference on Education, Management and Computer Science (EMCS 2016). Atlantis Press. [Link]

-

Suzuki-Miyaura Coupling. (2024, October 10). Chemistry LibreTexts. Retrieved January 19, 2026, from [Link]

- Hultquist, M. E., & Barker, R. S. (1956). Process for preparing isonicotinic acid. U.S. Patent No. 2,748,137. Washington, DC: U.S.

-

Synthesis of 2-arylpyridines by the Suzuki–Miyaura cross-coupling of PyFluor with hetero(aryl) boronic acids and esters. (2023). RSC Advances, 13(35), 24653–24657. [Link]

- Singh, P., & Kumar, A. (2013). Synthesis and characterization of some new twin drugs having substituted pyridines. Der Pharma Chemica, 5(3), 136-143.

- Kumar, R., et al. (2012). Isonicotinic acid hydrazide derivatives: Synthesis, antimicrobial activity, and QSAR studies. Medicinal Chemistry Research, 21(8), 1451-1470.

-

Zarafu, I., et al. (2015). Synthesis and biological activities of some new isonicotinic acid 2-(2-hydroxy-8-substituted-tricyclo[7.3.1.0(2.7)]tridec-13-ylidene)-hydrazides. Bioorganic & Medicinal Chemistry, 23(5), 967-976. [Link]

-

Suzuki Coupling. (n.d.). Organic Chemistry Portal. Retrieved January 19, 2026, from [Link]

-